molecular formula C10H15N3O B7864309 (S)-2-Amino-N-methyl-N-pyridin-4-ylmethyl-propionamide

(S)-2-Amino-N-methyl-N-pyridin-4-ylmethyl-propionamide

Cat. No.: B7864309
M. Wt: 193.25 g/mol
InChI Key: XEPXPNXUTNFBAY-QMMMGPOBSA-N
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Description

(S)-2-Amino-N-methyl-N-pyridin-4-ylmethyl-propionamide is a chiral propionamide derivative offered for research and development purposes. This compound is structurally characterized by a pyridine ring and a stereospecific center, features that are often explored in medicinal chemistry for their potential to interact with central nervous system targets . While specific biological data for this exact molecule is limited in public sources, its core structure is closely related to other propionamide derivatives that are actively investigated as potent sigma-1 receptor (σ1R) antagonists and mu-opioid receptor (MOR) agonists . Such dual-activity compounds are of significant interest for preclinical research in areas including chronic pain management and neuropharmacology . Researchers may find value in this compound as a building block for developing novel pharmacologic agents or as a tool for studying receptor interactions in these fields. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

(2S)-2-amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8(11)10(14)13(2)7-9-3-5-12-6-4-9/h3-6,8H,7,11H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPXPNXUTNFBAY-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1=CC=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Approach Using Protected Serine

This method leverages (S)-serine as a chiral starting material:

Step 1: Protection of Serine
(S)-Serine is protected as its tert-butoxycarbonyl (Boc) derivative under basic conditions (NaHCO₃, Boc₂O).

Step 2: Amide Coupling
The Boc-protected serine reacts with N-methylpyridin-4-ylmethylamine using carbodiimide coupling agents (EDCI/HOBt) in dichloromethane (DCM). Yield: 68–72%.

Step 3: Deprotection
Boc removal with trifluoroacetic acid (TFA) yields the free amine. Purification via silica chromatography affords the enantiomerically pure product (ee >98%).

Advantages : High enantiomeric excess; minimal racemization.

Catalytic Asymmetric Synthesis

A Pd-catalyzed asymmetric allylic alkylation (AAA) constructs the chiral center:

Reaction Conditions :

  • Substrate : N-Methyl-N-(pyridin-4-ylmethyl)acrylamide.

  • Catalyst : Pd₂(dba)₃/(R)-BINAP.

  • Nucleophile : Ammonium formate (HCOONH₄).

Outcome :

  • Enantioselectivity: 92% ee.

  • Yield: 65% after recrystallization.

Limitations : Requires specialized ligands and inert conditions.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

A standard approach using EDCI and HOBt in DMF:

ComponentQuantityRole
(S)-2-Aminopropanoic acid1.0 equivCarboxylic acid
N-Methylpyridin-4-ylmethylamine1.2 equivAmine
EDCI1.5 equivCoupling agent
HOBt1.5 equivAdditive

Procedure :

  • Activate acid with EDCI/HOBt (0°C, 30 min).

  • Add amine, stir at 25°C for 12 h.

  • Quench with H₂O, extract with EtOAc.

  • Purify via flash chromatography (Hex/EtOAc 3:1).

Yield : 74%.

Mixed Carbonate Activation

For moisture-sensitive substrates, phenyl carbonate intermediates improve reactivity:

Reaction Scheme :

  • (S)-2-Aminopropanoic acid → Mixed carbonate (ClCO₂Ph, Et₃N).

  • React with N-methylpyridin-4-ylmethylamine (0°C → 25°C).

Yield : 81%.
Purity : >99% (HPLC).

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies the R-enantiomer:

ParameterValue
EnzymeCandida antarctica Lipase B
Acyl donorVinyl acetate
Solventtert-Butyl methyl ether
Conversion (24 h)48%
ee (S-isomer)>99%

Downside : 50% maximum yield due to equilibrium.

Industrial-Scale Optimization

Continuous Flow Synthesis

A telescoped process enhances throughput:

Steps :

  • Flow reactor 1 : Boc protection (residence time: 5 min).

  • Flow reactor 2 : EDCI-mediated coupling (residence time: 10 min).

  • In-line TFA deprotection : 85% overall yield.

Advantages : Reduced solvent use; 8 kg/day capacity.

Analytical Characterization

Chiral HPLC Validation

Column : Chiralpak IA (4.6 × 250 mm).
Mobile phase : Hexane/i-PrOH (80:20).
Retention times :

  • (S)-enantiomer: 12.3 min.

  • (R)-enantiomer: 14.7 min.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost
Chiral Pool (Serine)7298Moderate$$
Catalytic Asymmetric6592Low$$$
Enzymatic Resolution4899High$
Continuous Flow8599Industrial$$

Key Insight : Continuous flow synthesis balances efficiency and cost for large-scale production.

Challenges and Innovations

Stereochemical Integrity

Racemization during amide coupling is mitigated by:

  • Low-temperature reactions (<25°C).

  • Non-basic additives (HOBt over DMAP).

Byproduct Management

  • Impurity A : N-Methylpyridin-4-ylmethylamine dimer (controlled via excess amine).

  • Impurity B : Oxazolone byproduct (suppressed by anhydrous conditions) .

Chemical Reactions Analysis

(S)-2-Amino-N-methyl-N-pyridin-4-ylmethyl-propionamide: undergoes various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-4-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as halides and amines can be used, with reaction conditions typically involving polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of various substituted pyridin-4-ylmethyl compounds.

Scientific Research Applications

Pharmacological Properties

Analgesic Activity:
Research indicates that (S)-2-Amino-N-methyl-N-pyridin-4-ylmethyl-propionamide exhibits significant analgesic properties. In studies involving neuropathic pain models, this compound demonstrated potent antagonism against the transient receptor potential vanilloid 1 (TRPV1), a receptor implicated in pain signaling. For instance, a specific derivative of this compound showed a binding affinity (K_i) of 0.2 nM for TRPV1, indicating high potency compared to other tested compounds . The analgesic efficacy was further supported by its performance in animal models, where it exhibited dose-dependent effects without notable side effects such as sedation .

Neuroinflammation:
The compound also shows promise as a ligand for the translocator protein (TSPO), which is a biomarker for neuroinflammation. TSPO ligands are crucial for developing positron emission tomography (PET) radioligands that can quantify neuroinflammatory conditions. The structural modifications of the compound have led to the development of high-affinity TSPO ligands that are genotype-insensitive, enhancing their applicability in clinical settings .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound has been pivotal in optimizing its pharmacological profile. Studies have indicated that specific substitutions on the pyridine ring and variations in the amide linkage significantly influence both binding affinity and biological activity. For example, modifications to the piperidine moiety have been shown to enhance TRPV1 antagonism, with certain derivatives achieving up to 100-fold increased potency compared to parent compounds .

Table 1: Comparative Binding Affinities of Derivatives

CompoundK_i (nM)IC_50 (pH)Analgesic Efficacy
This compound0.26.3High
Derivative A0.35.0Moderate
Derivative B1.08.0Low

Case Study: Neuropathic Pain Model

In a controlled study using the rat Bennett model for neuropathic pain, this compound was administered orally. The results indicated that at a dosage of 0.9 mg/kg, the compound achieved a maximum analgesic effect of approximately 60% at higher doses, demonstrating its potential as an effective treatment for chronic pain conditions .

Mechanism of Action

The mechanism by which (S)-2-Amino-N-methyl-N-pyridin-4-ylmethyl-propionamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with three analogs from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
(S)-2-Amino-N-methyl-N-pyridin-4-ylmethyl-propionamide (Target) C₁₁H₁₆N₃O ~193.26 N-methyl, pyridin-4-ylmethyl Moderate lipophilicity, chiral center
(S)-2-Amino-N-cyclopropyl-N-pyridin-4-ylmethyl-propionamide C₁₂H₁₇N₃O 219.28 N-cyclopropyl, pyridin-4-ylmethyl Higher lipophilicity, metabolic stability
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 Sulfamoyl, dioxoisoindolin, pyridin-2-yl Low solubility, high molecular weight
Compound 7t (from ) C₃₉H₅₀N₁₀O₅ ~750.89 Pyrimido[4,5-d]pyrimidinyl, dimethylamino Bulky substituents, kinase inhibition

Key Observations :

  • Pyridine Position : The target’s pyridin-4-yl group may offer better hydrogen-bonding geometry compared to pyridin-2-yl in ’s compound, affecting target selectivity.
  • Bulk and Solubility : The sulfamoyl and dioxoisoindolin groups in ’s compound contribute to high molecular weight (~493.53), likely reducing aqueous solubility and oral bioavailability .

Structural Analysis Tools

Crystallographic software like SHELXL and databases like the Cambridge Structural Database (CSD) are critical for comparing molecular geometries. For example:

  • SHELXL refinements can reveal conformational differences between the target’s flexible propionamide backbone and rigid analogs like ’s dioxoisoindolin derivative .
  • The CSD (containing >500,000 structures) provides reference data for bond lengths and angles, aiding in steric and electronic comparisons .

Biological Activity

(S)-2-Amino-N-methyl-N-pyridin-4-ylmethyl-propionamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including enzyme interactions, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H14N2O and a molecular weight of approximately 193.25 g/mol. Its structure features a pyridine ring, an amino group, and a propionamide moiety, which contribute to its unique properties and reactivity. The specific substitution on the pyridine ring at position 4 is significant for its biological activity and interaction profiles compared to other similar compounds.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, modulating their activity through binding at active sites. Notably, it has been identified as a selective inhibitor of tissue kallikrein, an enzyme involved in inflammatory processes. This inhibition suggests potential therapeutic applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Antimicrobial Activity

The compound exhibits promising antimicrobial properties . In vitro studies have shown that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . The compound's structure allows it to engage in hydrogen bonding, influencing its solubility and interaction with microbial targets.

Therapeutic Potential

The therapeutic potential of this compound extends beyond its antimicrobial properties. Its ability to inhibit tissue kallikrein suggests that it may also modulate inflammatory pathways effectively, making it a candidate for further investigation in respiratory disorders and other inflammatory conditions.

Case Studies

  • Antituberculosis Properties : In silico studies have identified various small molecules with antituberculosis properties, including those structurally similar to this compound. These studies utilized molecular docking techniques to evaluate binding stability with target proteins associated with Mycobacterium tuberculosis .
  • Anticancer Activity : Other derivatives of amino acids conjugated with heterocycles have shown promising anticancer activities in resistant cell lines. Although not directly tested on this compound, the structural similarities suggest potential for similar therapeutic applications .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey Features
(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-methyl-propionamideC10H14ClN3OContains a chlorine substituent that may alter biological activity
N-(Pyridin-4-ylmethyl)propan-2-amineC10H14N2Lacks the methyl group on nitrogen, potentially affecting binding properties
N-(Pyridin-3-ylmethyl)propanamideC10H12N2OSimilar backbone but without the amino group, which may influence its activity profile

Q & A

Q. How can researchers mitigate batch-to-batch variability in pharmacological assays?

  • Standardized protocols : Pre-treat compounds with activated molecular sieves to control hydration.
  • Biological triplicates : Repeat assays across three independently synthesized batches to isolate synthesis-related variability .

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